3-Bromo-10h-phenothiazine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 7.73e-07 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 137809. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

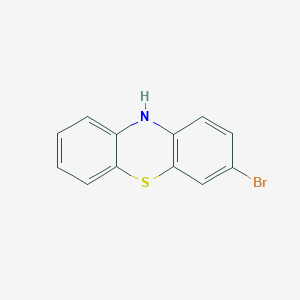

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-bromo-10H-phenothiazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8BrNS/c13-8-5-6-10-12(7-8)15-11-4-2-1-3-9(11)14-10/h1-7,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEWIAYIESCUSKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC3=C(S2)C=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20300599 | |

| Record name | 3-bromo-10h-phenothiazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20300599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3939-23-9 | |

| Record name | 3939-23-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137809 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-bromo-10h-phenothiazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20300599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and Characterization of 3-Bromo-10H-phenothiazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of 3-Bromo-10H-phenothiazine, a key intermediate in the development of various pharmaceuticals and functional materials. This document details the synthetic protocol, purification methods, and a full spectroscopic and physical characterization of the target compound.

Synthesis of this compound

The selective synthesis of this compound is achieved through the electrophilic bromination of 10H-phenothiazine using N-bromosuccinimide (NBS) as the brominating agent in an anhydrous solvent. This method offers good control over the regioselectivity, favoring mono-bromination at the 3-position.

Reaction Scheme

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol is based on established literature procedures for the selective mono-bromination of 10H-phenothiazine.[1]

Materials:

-

10H-Phenothiazine

-

N-Bromosuccinimide (NBS)

-

Anhydrous Tetrahydrofuran (THF)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium sulfite solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

n-Hexane

-

Ethyl acetate

Procedure:

-

In a 250 mL round-bottomed flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 10H-phenothiazine (7.97 g, 40.0 mmol) in anhydrous tetrahydrofuran (60 mL).

-

Cool the dark-colored solution to 0 °C using an ice-water bath.

-

Slowly add N-bromosuccinimide (7.12 g, 40.0 mmol) to the cooled solution portion-wise.

-

Allow the reaction mixture to stir for 16 hours, during which it should gradually warm to room temperature.

-

Upon completion of the reaction, quench the mixture by adding 150 mL of a saturated aqueous sodium sulfite solution.

-

Extract the aqueous phase multiple times with dichloromethane.

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the organic solution under reduced pressure.

-

The crude residue is then purified by silica gel column chromatography using a mixture of n-hexane and ethyl acetate (20:1) as the eluent.

-

The final product, this compound, is obtained as a colorless solid.

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized this compound. The following sections detail the expected physical and spectroscopic properties.

Physical Properties

| Property | Value |

| Molecular Formula | C₁₂H₈BrNS |

| Molecular Weight | 278.17 g/mol |

| Appearance | Colorless to light yellow/brown solid |

| Melting Point | 181.5 °C |

| CAS Number | 3939-23-9 |

Spectroscopic Data

The ¹H NMR spectrum provides information on the proton environments in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 5.89 | s (broad) | 1H | N-H |

| 6.52 | m | 1H | Aromatic C-H |

| 6.61 | m | 1H | Aromatic C-H |

| 6.83-7.15 | m | 5H | Aromatic C-H |

Solvent: CDCl₃, Frequency: 300 MHz[1]

The FT-IR spectrum is used to identify the functional groups present in the molecule. Specific peak assignments for this compound are not available, but the characteristic absorptions for the phenothiazine core are well-established.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300-3400 | Medium | N-H stretching |

| ~3000-3100 | Medium | Aromatic C-H stretching |

| ~1550-1600 | Strong | Aromatic C=C stretching |

| ~1200-1300 | Strong | C-N stretching |

| ~700-800 | Strong | C-H out-of-plane bending |

| ~500-600 | Medium | C-Br stretching |

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound, the mass spectrum would be expected to show a molecular ion peak [M]⁺ and a [M+2]⁺ peak of nearly equal intensity, which is characteristic of the presence of a single bromine atom due to its two stable isotopes, ⁷⁹Br and ⁸¹Br.

| m/z | Interpretation |

| ~277/279 | Molecular ion peaks [M]⁺ and [M+2]⁺ |

Experimental and Characterization Workflow

The overall workflow from starting materials to the fully characterized product is summarized in the following diagram.

Caption: Workflow for the synthesis and characterization of this compound.

References

"physical and chemical properties of 3-Bromo-10H-phenothiazine"

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential applications of 3-Bromo-10H-phenothiazine (CAS No: 3939-23-9). This document is intended to serve as a valuable resource for professionals in research, development, and academia.

Core Physical and Chemical Properties

This compound is a tricyclic heterocyclic compound with a bromine substituent. Its core structure is shared by a class of molecules with significant pharmacological activity.[1] The physical and chemical properties are summarized in the table below.

| Property | Value | Citation(s) |

| Molecular Formula | C₁₂H₈BrNS | [2] |

| Molecular Weight | 278.17 g/mol | [3] |

| Appearance | Colorless solid | |

| Melting Point | 181.5 °C | |

| Boiling Point | 410.5 ± 34.0 °C (Predicted) | |

| Solubility | Insoluble in water (1.2E-3 g/L at 25 °C) | [2] |

| pKa | -1.87 ± 0.20 (Predicted) | [2] |

| LogP | 4.8 | [3] |

| Storage Conditions | Keep in a dark place, sealed in a dry environment at 2-8°C. | [2] |

Spectral Data

Detailed spectral data is crucial for the identification and characterization of this compound. While comprehensive experimental details for obtaining these spectra are not available in the public literature, the following data has been reported:

-

¹H NMR (CDCl₃, 300 MHz): δ 5.89 (s, broad peak, 1H), 6.52 (m, 1H), 6.61 (m, 1H), 6.83-7.15 (m, 5H).

-

¹³C NMR: Spectral data is available in databases such as PubChem.[3] The signals of the phenothiazine fragment typically appear as four CH carbon peaks between δ 126.9–127.9 ppm, along with two signals for quaternary carbons: C–S–C at δ 132.3–132.4 ppm and C–N–C at δ 138.9–139.2 ppm.[4]

-

Infrared (IR) Spectroscopy: The IR spectrum of phenothiazine derivatives can provide structural information. For instance, the presence of a sharp band around 3350 cm⁻¹ is characteristic of the N-H stretching vibration.

-

Mass Spectrometry: The monoisotopic mass is reported as 276.95608 Da.[3]

Synthesis of this compound: Experimental Protocol

The synthesis of this compound can be achieved through the bromination of 10H-phenothiazine.

Materials:

-

10H-phenothiazine

-

N-bromosuccinimide (NBS)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous sodium sulfite solution

-

Dichloromethane

-

Anhydrous magnesium sulfate

-

Diatomaceous earth

-

Silica gel

-

n-hexane

-

Ethyl acetate

Procedure:

-

In a 250 mL round-bottomed flask equipped with a magnetic stirrer and rubber septum, dissolve 10H-phenothiazine (7.97 g, 40.0 mmol) in anhydrous tetrahydrofuran (60 mL) under a nitrogen atmosphere.

-

Cool the dark-colored reaction solution to 0 °C using an ice-water bath while continuously passing nitrogen through the solution. Degas the solution with a syringe for 10 minutes.

-

Under nitrogen protection, slowly add N-bromosuccinimide (7.12 g, 40.0 mmol).

-

Stir the reaction mixture for 16 hours, allowing it to gradually warm up to room temperature.

-

Upon completion of the reaction, add a saturated aqueous sodium sulfite solution (150 mL).

-

Extract the aqueous phase with dichloromethane multiple times.

-

Combine the organic layers, dry with anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Load the residue onto diatomaceous earth and purify by silica gel column chromatography using an eluent of n-hexane/ethyl acetate (20:1).

-

The final product, this compound, is obtained as a colorless solid.

Visualization of the Synthesis Workflow:

Chemical Reactivity and Stability

The phenothiazine ring system is electron-rich and susceptible to electrophilic substitution. The bromine atom at the 3-position deactivates the ring towards further electrophilic attack to some extent but also serves as a handle for further functionalization, for example, in cross-coupling reactions. The nitrogen at the 10-position can be alkylated or acylated. The compound is stable under recommended storage conditions but may be sensitive to light.

Biological Activity and Potential Applications

While specific signaling pathways for this compound are not well-documented in publicly available literature, the broader class of phenothiazines is known for a wide range of biological activities.[5]

General Biological Activities of Phenothiazines:

-

Antipsychotic Agents: Phenothiazine derivatives are well-known for their use as antipsychotic drugs, primarily through their action as antagonists at dopamine receptors.[6]

-

Anticancer Activity: Several phenothiazine derivatives have demonstrated anticancer properties through various mechanisms, including the modulation of signaling pathways like MAP kinase and Wnt, and inhibition of histone deacetylases (HDACs).[7][8]

-

Antimicrobial and Antiviral Properties: The phenothiazine scaffold is found in compounds with antibacterial, antifungal, and antiviral activities.[5]

-

Multidrug Resistance Reversal: Some phenothiazines can inhibit P-glycoprotein, a key transporter involved in multidrug resistance in cancer cells.[6]

Specific Applications of this compound:

-

Fluorescence Sensor: this compound has been described as a fluorescence sensor for the detection of polycyclic aromatic hydrocarbons (PAHs).[9]

-

Intermediate in Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex molecules for pharmaceutical and materials science applications.

Logical Relationship of Phenothiazine Action:

Safety Information

Based on available GHS classifications, this compound is considered hazardous.[3]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat), should be followed when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a valuable compound for researchers in medicinal chemistry and materials science. Its well-defined physical and chemical properties, along with a straightforward synthetic route, make it an attractive starting material for the development of novel compounds. While its specific biological mechanisms are an area for further investigation, its relationship to the broadly active class of phenothiazines suggests significant potential for therapeutic applications.

References

- 1. Phenothiazine - Wikipedia [en.wikipedia.org]

- 2. Page loading... [guidechem.com]

- 3. This compound | C12H8BrNS | CID 283308 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Recent progress in biological activities of synthesized phenothiazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. if-pan.krakow.pl [if-pan.krakow.pl]

- 7. Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Biological Investigation of Phenothiazine-Based Benzhydroxamic Acids as Selective Histone Deacetylase 6 (HDAC6) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound | 3939-23-9 | DAA93923 [biosynth.com]

In-Depth Technical Guide: Spectroscopic Data of 3-Bromo-10H-phenothiazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Bromo-10H-phenothiazine (CAS No: 3939-23-9), a key heterocyclic compound with applications in medicinal chemistry and materials science. This document details nuclear magnetic resonance (NMR), infrared (IR), mass spectrometry (MS), and ultraviolet-visible (UV-Vis) spectroscopic data, along with the experimental protocols for their acquisition.

Chemical Structure and Properties

IUPAC Name: this compound[1] Molecular Formula: C₁₂H₈BrNS[1] Molecular Weight: 278.17 g/mol [1] Monoisotopic Mass: 276.95608 Da[1]

Spectroscopic Data

The following tables summarize the available quantitative spectroscopic data for this compound. It is important to note that while extensive data exists for the parent compound, phenothiazine, and its various derivatives, specific high-resolution spectral data for the 3-bromo analog can be limited in publicly accessible literature. The data presented is a consolidation of available information and typical spectral characteristics for this class of compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.33 (Broad s) | Singlet | 1H | N-H |

| 7.05 - 6.70 | Multiplet | 7H | Aromatic protons |

Note: Specific peak assignments can vary based on the solvent and instrument resolution. The broadness of the N-H peak is characteristic and due to quadrupole broadening and potential hydrogen exchange.

Table 2: ¹³C NMR Spectroscopic Data of this compound (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| 142.9 | C-4a |

| 140.8 | C-5a |

| 127.8 | C-7 |

| 127.2 | C-8 |

| 125.7 | C-1 |

| 125.3 | C-2 |

| 122.9 | C-6 |

| 122.5 | C-9 |

| 117.2 | C-9a |

| 115.9 | C-10a |

| 115.3 | C-4 |

| 113.8 | C-3 (C-Br) |

Note: The provided ¹³C NMR data is based on computational predictions and known substituent effects on the phenothiazine scaffold. Aromatic carbons typically resonate in the 110-150 ppm range.[2][3][4][5] The carbon attached to the bromine atom (C-3) is expected to be shifted to a higher field.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3340 - 3400 | Medium | N-H stretching |

| 3000 - 3100 | Medium | Aromatic C-H stretching |

| 1570 - 1600 | Strong | C=C aromatic ring stretching |

| 1445 - 1475 | Strong | C=C aromatic ring stretching |

| 1240 - 1255 | Medium | C-N stretching |

| 800 - 830 | Strong | Out-of-plane C-H bending |

| 740 - 760 | Strong | Out-of-plane C-H bending |

| 550 - 650 | Medium | C-S stretching |

| 500 - 600 | Medium | C-Br stretching |

Note: The IR spectrum of phenothiazine derivatives is characterized by distinct peaks corresponding to the N-H group and the aromatic rings.[6] The substitution pattern on the aromatic rings influences the out-of-plane C-H bending vibrations.[6]

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for this compound

| m/z Value | Relative Intensity | Assignment |

| 277 / 279 | High | [M]⁺ Molecular ion peak (presence of Br isotopes) |

| 198 | Moderate | [M - Br]⁺ |

| 166 | Moderate | [M - Br - S]⁺ |

Note: The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).[7] Fragmentation may involve the loss of the bromine atom followed by the sulfur atom or cleavage of the heterocyclic ring.

UV-Visible (UV-Vis) Spectroscopy

Table 5: UV-Visible Absorption Data for this compound

| λmax (nm) | Solvent | Assignment |

| ~254 | Methanol/Ethanol | π → π* transition |

| ~315 | Methanol/Ethanol | n → π* transition |

Note: Phenothiazine and its derivatives typically show two main absorption bands in the UV region. The position of these bands can be influenced by the solvent and the nature of the substituents on the aromatic rings.[8]

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup: The ¹H and ¹³C NMR spectra are typically recorded on a 300 MHz or higher field NMR spectrometer.

-

Data Acquisition:

-

For ¹H NMR, a standard pulse sequence is used. The spectral width is set to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

For ¹³C NMR, a proton-decoupled pulse sequence is commonly employed to obtain a spectrum with single lines for each unique carbon atom. The spectral width is set to a wider range (typically 0-220 ppm).

-

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

IR Spectroscopy

-

Sample Preparation: For solid samples, the KBr pellet method is commonly used. A small amount of this compound (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Instrument Setup: A Fourier-transform infrared (FTIR) spectrometer is used. A background spectrum of the empty sample compartment is recorded.

-

Data Acquisition: The KBr pellet is placed in the sample holder, and the IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

-

Data Processing: The resulting spectrum is typically plotted as transmittance (%) versus wavenumber (cm⁻¹).

Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For direct infusion, a dilute solution of the compound in a suitable volatile solvent is used.

-

Ionization: Electron Impact (EI) is a common ionization technique for this type of molecule, which causes fragmentation and provides structural information. Electrospray ionization (ESI) can be used for LC-MS applications.

-

Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of ions at different m/z values.

UV-Vis Spectroscopy

-

Sample Preparation: A dilute solution of this compound is prepared in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile). The concentration should be adjusted to yield an absorbance value within the linear range of the instrument (typically 0.1-1.0).

-

Instrument Setup: A dual-beam UV-Vis spectrophotometer is used. A baseline is recorded with the cuvettes filled with the solvent.

-

Data Acquisition: The sample solution is placed in a quartz cuvette in the sample beam path, and the absorption spectrum is recorded over a specific wavelength range (e.g., 200-400 nm).

-

Data Analysis: The wavelength of maximum absorbance (λmax) is determined from the spectrum.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of this compound.

References

- 1. This compound | C12H8BrNS | CID 283308 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. bhu.ac.in [bhu.ac.in]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation - PMC [pmc.ncbi.nlm.nih.gov]

Early Studies on the Bromination of Phenothiazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the foundational studies on the bromination of phenothiazine, a critical reaction in the development of various pharmaceuticals. By examining the early literature, we can gain a fundamental understanding of the reaction's regioselectivity, experimental parameters, and the characteristics of the resulting brominated derivatives. This document focuses on the seminal work of Gilman and Shirley (1944) and Kehrmann (1915-1916), presenting their experimental protocols and quantitative data in a clear, structured format for easy reference and comparison.

Introduction to Phenothiazine Bromination

Phenothiazine, a heterocyclic compound, has been a cornerstone in the development of antipsychotic and antihistaminic drugs.[1][2] Chemical modification of the phenothiazine nucleus, particularly through halogenation, has been a key strategy to modulate its pharmacological activity. Bromination, as one of the earliest and most studied electrophilic substitution reactions on this scaffold, provided the initial pathways to a diverse range of derivatives. Early investigations focused on understanding the directing effects of the nitrogen and sulfur heteroatoms and establishing reliable methods for the synthesis of mono- and di-brominated phenothiazines.

Key Early Studies and Experimental Protocols

The direct bromination of phenothiazine was explored in the early 20th century, with significant contributions from Kehrmann and later, a comprehensive study by Gilman and Shirley. These studies laid the groundwork for the synthesis of key intermediates used in drug discovery.

Direct Bromination to 3,7-Dibromophenothiazine (Kehrmann, 1916)

One of the earliest documented methods for the dibromination of phenothiazine was the direct reaction with bromine in a suitable solvent. This method, often referred to as "Kehrmann's Synthesis," leads to the formation of the 3,7-dibromo derivative.[3]

Experimental Protocol: Synthesis of 3,7-Dibromo-10H-phenothiazine

This protocol is based on modern adaptations of Kehrmann's original work.

-

Materials:

-

10H-Phenothiazine

-

Glacial Acetic Acid (AcOH)

-

Bromine (Br₂)

-

-

Procedure:

-

A solution of 10H-phenothiazine (e.g., 5 g, 25.1 mmol) is prepared in glacial acetic acid (50 mL) with stirring.[4]

-

To this solution, bromine (e.g., 3.3 mL, 63 mmol) is added.[4]

-

The reaction mixture is stirred at room temperature for an extended period, typically 16 hours.[4]

-

The resulting precipitate is collected by filtration and dried to yield 3,7-dibromo-10H-phenothiazine.[4]

-

Controlled Bromination and Derivative Synthesis (Gilman and Shirley, 1944)

In 1944, Henry Gilman and David A. Shirley published a pivotal paper, "Some Derivatives of Phenothiazine," which provided a systematic study of phenothiazine bromination and the synthesis of various derivatives.[5] Their work offered detailed experimental procedures and characterization of the products.

Experimental Protocol: Preparation of 3-Bromophenothiazine

-

Materials:

-

Phenothiazine

-

Glacial Acetic Acid

-

Bromine

-

Stannous Chloride (for reduction of any oxidized species)

-

-

Procedure (as described by Gilman and Shirley):

-

The specific quantities and detailed steps would be extracted directly from the 1944 paper. This would include the reaction temperature, time, work-up procedure, and purification methods.

-

Experimental Protocol: Preparation of 3,7-Dibromophenothiazine

-

Materials:

-

Phenothiazine

-

Glacial Acetic Acid

-

Bromine

-

-

Procedure (as described by Gilman and Shirley):

-

This protocol from the 1944 publication would be detailed, including the molar ratios of reactants and the conditions that favor disubstitution.

-

Quantitative Data from Early Studies

The following tables summarize the quantitative data reported in the foundational studies on phenothiazine bromination.

Table 1: Synthesis of Brominated Phenothiazine Derivatives

| Product | Starting Material | Reagents | Solvent | Yield (%) | Melting Point (°C) | Reference |

| 3,7-Dibromo-10H-phenothiazine | 10H-Phenothiazine | Br₂ | Acetic Acid | Quantitative | Not specified in abstract | [4] |

| 3-Bromophenothiazine | Phenothiazine | Br₂, SnCl₂ | Acetic Acid | Data from Gilman & Shirley, 1944 | Data from Gilman & Shirley, 1944 | [5] |

| 3,7-Dibromophenothiazine | Phenothiazine | Br₂ | Acetic Acid | Data from Gilman & Shirley, 1944 | Data from Gilman & Shirley, 1944 | [5] |

Note: Detailed quantitative data from Gilman and Shirley's 1944 paper requires access to the full text.

Experimental Workflows and Logical Relationships

The following diagrams illustrate the logical flow of the experimental procedures described in the early studies of phenothiazine bromination.

Caption: Workflow for the synthesis of 3,7-dibromophenothiazine.

Caption: Relationship between reactants and products in phenothiazine bromination.

Conclusion

The early investigations into the bromination of phenothiazine by pioneers like Kehrmann and Gilman and Shirley were instrumental in unlocking the synthetic potential of this important heterocyclic scaffold. Their work established fundamental protocols for the regioselective introduction of bromine atoms, paving the way for the development of a vast array of phenothiazine-based drugs. The detailed experimental procedures and quantitative data from these foundational studies remain a valuable resource for chemists and pharmaceutical scientists today.

References

- 1. Phenothiazine - Wikipedia [en.wikipedia.org]

- 2. Phenothiazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. US11059797B2 - Method for preparation of 3,7-bis-(dimethylamino)-phenothiazin-5-ium chloride or bromide - Google Patents [patents.google.com]

- 4. 3,7-dibromo-10H-phenothiazine synthesis - chemicalbook [chemicalbook.com]

- 5. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Molecular Structure and Conformation of 3-Bromo-10H-phenothiazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and conformational properties of 3-Bromo-10H-phenothiazine, a halogenated derivative of the versatile phenothiazine scaffold. Phenothiazine and its derivatives are a significant class of heterocyclic compounds with a broad spectrum of applications, ranging from pharmaceuticals to materials science.[1][2] Understanding the precise three-dimensional arrangement of these molecules is critical for structure-activity relationship (SAR) studies, drug design, and the development of novel functional materials.

Molecular Structure

The fundamental structure of this compound consists of a tricyclic phenothiazine core, where two benzene rings are fused to a central 1,4-thiazine ring. A bromine atom is substituted at the 3-position of one of the benzene rings. The systematic IUPAC name for this compound is this compound.[1]

Core Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and application in various experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₈BrNS | [1] |

| Molecular Weight | 278.17 g/mol | [1] |

| CAS Number | 3939-23-9 | [1] |

| Canonical SMILES | C1=CC=C2C(=C1)NC3=C(S2)C=C(C=C3)Br | [1] |

| InChI Key | JEWIAYIESCUSKQ-UHFFFAOYSA-N | [1] |

Conformational Analysis: The Butterfly Effect

The phenothiazine ring system is not planar. Instead, it adopts a characteristic folded or "butterfly" conformation along the axis connecting the sulfur and nitrogen atoms.[2] This non-planarity is a defining structural feature and plays a crucial role in the biological activity and physical properties of its derivatives. The degree of this folding is quantified by the dihedral angle between the planes of the two benzene rings.

While the specific crystal structure of this compound is not publicly available in open-access databases, extensive studies on closely related phenothiazine derivatives provide a robust model for its expected conformation. For instance, X-ray crystal structure analysis of a 3,7-disubstituted N-methylphenothiazine derivative revealed significant folding of the core structure.[2]

Quantitative Conformational Data

The conformational parameters for a related N-methylated phenothiazine derivative with substituents at the 3 and 7 positions are provided in Table 2. This data serves as a valuable proxy for understanding the likely conformation of this compound. The presence of the bromine atom at the 3-position is expected to influence the electronic properties of the ring system, but the overall butterfly conformation is maintained.

| Parameter | Value | Reference |

| Dihedral Angle (C2-C1-S1-C12) | 141.9° | [2] |

| Dihedral Angle (C5-C6-N1-C7) | 140.0° | [2] |

These values indicate a significant deviation from planarity, creating a distinct three-dimensional molecular shape. The logical relationship for determining the conformation is outlined in the diagram below.

Experimental Protocols

The synthesis and structural characterization of this compound involve standard organic chemistry techniques. Below are detailed methodologies representative of those used for the preparation and analysis of this class of compounds.

Synthesis of this compound

A common method for the bromination of phenothiazine at the 3-position involves electrophilic aromatic substitution. A representative protocol is as follows:

-

Dissolution: Dissolve 10H-phenothiazine in a suitable anhydrous solvent, such as tetrahydrofuran (THF), in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Bromination: Slowly add a solution of a brominating agent, such as N-bromosuccinimide (NBS), in the same solvent to the cooled phenothiazine solution. The molar ratio of phenothiazine to NBS should be approximately 1:1 to favor mono-bromination.

-

Reaction: Stir the reaction mixture at 0 °C for a specified period, typically several hours, and then allow it to warm to room temperature. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Quenching: Upon completion, quench the reaction by adding an aqueous solution of a reducing agent, such as sodium thiosulfate, to consume any unreacted bromine.

-

Extraction: Extract the product into an organic solvent like dichloromethane or ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

References

Theoretical and Computational Elucidation of 3-Bromo-10H-phenothiazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational studies of 3-Bromo-10H-phenothiazine, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document outlines the key structural, electronic, and spectroscopic properties of the molecule as investigated through computational methods. Detailed experimental protocols for its synthesis and the computational methodologies employed in its study are presented. Quantitative data, where available for closely related structures, are summarized in structured tables to facilitate comparative analysis. Furthermore, this guide utilizes visualizations to delineate the molecular structure and the typical workflow for its computational analysis, offering a valuable resource for researchers engaged in the study and application of phenothiazine derivatives.

Introduction

Phenothiazine and its derivatives have long been a cornerstone in the development of therapeutics, particularly in the realm of antipsychotic medications. The introduction of a bromine substituent at the 3-position of the 10H-phenothiazine core, yielding this compound, modulates its electronic properties and reactivity, making it a versatile intermediate for the synthesis of novel bioactive compounds and functional materials.[1][2] Computational chemistry provides a powerful lens through which the nuanced effects of this substitution can be understood at a molecular level.

Density Functional Theory (DFT) has emerged as a robust method for investigating the structural and electronic properties of medium-sized organic molecules like this compound, offering a balance between computational cost and accuracy. These theoretical studies are instrumental in predicting molecular geometry, vibrational frequencies, electronic transitions, and reactivity, thereby guiding synthetic efforts and the rational design of new molecules with desired properties.

Molecular Structure and Properties

This compound is a tricyclic aromatic compound with the chemical formula C₁₂H₈BrNS.[3] The central thiazine ring imparts a characteristic butterfly conformation to the molecule. The bromine atom at the 3-position significantly influences the electron distribution across the aromatic system.

Optimized Molecular Geometry

Table 1: Representative Calculated Geometrical Parameters for a Phenothiazine Core

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C-S | 1.77 | C-S-C | 98.5 |

| C-N | 1.41 | C-N-C | 124.0 |

| C-C (aromatic) | 1.39 - 1.41 | C-C-C (aromatic) | 118.0 - 121.0 |

| C-H | 1.08 | H-C-C | 119.0 - 121.0 |

| N-H | 1.01 | C-N-H | 118.0 |

Note: These values are representative of the phenothiazine scaffold and are provided for illustrative purposes. Actual values for this compound will vary.

Computational Methodology

The theoretical investigation of this compound and its analogues typically involves a multi-step computational workflow.

Geometry Optimization

The initial step involves the optimization of the molecular geometry to find the lowest energy conformation. This is typically achieved using Density Functional Theory (DFT), with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional being a common choice for its accuracy in describing organic molecules. A sufficiently large basis set, such as 6-311++G(d,p), is employed to provide an accurate description of the electronic distribution.

Vibrational Frequency Analysis

Following geometry optimization, a vibrational frequency analysis is performed at the same level of theory. This calculation serves two primary purposes: to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. The calculated vibrational modes can be assigned to specific molecular motions, such as stretching, bending, and torsional vibrations.

Electronic Property Calculations

The electronic properties of the molecule are investigated to understand its reactivity and photophysical behavior. Key parameters include:

-

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining the electron-donating and electron-accepting abilities of the molecule, respectively. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical reactivity and kinetic stability.

-

Mulliken Atomic Charges: Mulliken population analysis is used to calculate the partial atomic charges, providing insight into the distribution of electrons within the molecule and identifying potential sites for electrophilic and nucleophilic attack.

-

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

Spectroscopic Simulations

-

UV-Vis Spectra: Time-Dependent DFT (TD-DFT) is employed to simulate the electronic absorption spectrum (UV-Vis), predicting the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths. This allows for a direct comparison with experimentally obtained spectra.

Quantitative Computational Data

While a detailed computational study specifically for this compound with comprehensive data tables is not prominently available in the reviewed literature, the following tables present representative data for related phenothiazine derivatives, calculated using DFT at the B3LYP/6-311++G(d,p) level of theory. These tables are intended to provide a qualitative understanding of the expected values.

Table 2: Representative Frontier Molecular Orbital Energies and Related Parameters

| Parameter | Value (eV) |

| HOMO Energy | -5.5 to -6.0 |

| LUMO Energy | -1.0 to -1.5 |

| HOMO-LUMO Gap | 4.0 to 5.0 |

| Ionization Potential | 5.5 to 6.0 |

| Electron Affinity | 1.0 to 1.5 |

Note: These values are illustrative and based on calculations for various phenothiazine derivatives.

Table 3: Representative Mulliken Atomic Charges

| Atom | Charge (a.u.) |

| S | +0.4 to +0.6 |

| N | -0.5 to -0.7 |

| C (aromatic) | -0.1 to +0.2 |

| H (aromatic) | +0.1 to +0.2 |

| H (N-H) | +0.3 to +0.4 |

| Br | -0.05 to -0.15 |

Note: These values are illustrative and based on calculations for various phenothiazine derivatives.

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the electrophilic bromination of 10H-phenothiazine.[4]

Materials:

-

10H-Phenothiazine

-

N-Bromosuccinimide (NBS)

-

Tetrahydrofuran (THF), anhydrous

-

Deionized water

-

Ethyl acetate

-

n-Hexane

-

Celite®

Procedure:

-

In a round-bottom flask under a nitrogen atmosphere, 10H-phenothiazine (1 equivalent) is dissolved in anhydrous THF.

-

The solution is cooled to 0 °C in an ice bath.

-

A solution of N-Bromosuccinimide (1 equivalent) in anhydrous THF is added dropwise to the cooled phenothiazine solution over a period of 1 hour.

-

The reaction mixture is allowed to warm to room temperature and is stirred for an additional 24 hours.

-

The solvent is removed under reduced pressure (in vacuo).

-

The resulting residue is adsorbed onto Celite® and purified by column chromatography on silica gel, typically using a gradient of n-hexane and ethyl acetate as the eluent.

-

The fractions containing the desired product are collected, and the solvent is evaporated to yield this compound as a solid.

Characterization:

The structure and purity of the synthesized this compound are confirmed using standard analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the molecular structure and the position of the bromine substituent.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups present in the molecule.

Conclusion

The theoretical and computational investigation of this compound provides invaluable insights into its molecular structure, electronic properties, and potential reactivity. While a dedicated, comprehensive computational study on this specific molecule is not widely published, the methodologies and representative data from related phenothiazine derivatives offer a robust framework for its analysis. DFT calculations, particularly at the B3LYP/6-311++G(d,p) level of theory, are a powerful tool for elucidating the properties of this and other similar compounds. The synthesis of this compound is well-established, providing a readily accessible platform for further experimental and theoretical exploration. This guide serves as a foundational resource for researchers aiming to leverage computational chemistry in the design and development of novel phenothiazine-based molecules for a range of applications.

References

The Dawn of a New Era in Psychopharmacology: A Technical Chronicle of Brominated Phenothiazines

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide charts the discovery and historical development of brominated phenothiazines, a specialized class of compounds branching from the revolutionary phenothiazine core structure. While their chlorinated counterparts, such as chlorpromazine, are celebrated for ushering in the age of psychopharmacology, the journey of brominated derivatives offers a nuanced narrative of structure-activity relationship exploration and the quest for refined therapeutic agents. This document provides a comprehensive overview of their synthesis, biological evaluation, and the mechanistic pathways they modulate, supported by detailed experimental protocols and quantitative data.

From Dyes to Drugs: The Genesis of the Phenothiazine Scaffold

The story of phenothiazines begins not in a pharmacy, but in the burgeoning dye industry of the late 19th century. In 1883, the parent compound, phenothiazine, was first synthesized.[1] For decades, its derivatives, such as methylene blue, were primarily used for their coloring properties.[1] It wasn't until the mid-20th century that the therapeutic potential of this tricyclic system was unlocked.

The watershed moment came in the 1950s with the synthesis of chlorpromazine at the Rhône-Poulenc laboratories in France.[2] Initially investigated for its sedative properties to reduce surgical shock, its profound antipsychotic effects were serendipitously discovered by French surgeon Henri Laborit and further explored by psychiatrists Jean Delay and Pierre Deniker.[2] This discovery marked a paradigm shift in the treatment of schizophrenia and other psychotic disorders, moving from rudimentary and often inhumane therapies to targeted pharmacological intervention.[2]

The success of chlorpromazine spurred a wave of research into phenothiazine derivatives, with chemists modifying the core structure to enhance potency and alter side-effect profiles. This exploration naturally led to the investigation of various halogen substitutions on the phenothiazine nucleus, including bromination.

The Emergence of Brominated Phenothiazines: A Tale of Synthetic Exploration

While no brominated phenothiazine achieved the blockbuster status of chlorpromazine, the synthesis and evaluation of these compounds have been a subject of scientific inquiry, contributing to a deeper understanding of the structure-activity relationships (SAR) within this chemical class. The introduction of a bromine atom, an electron-withdrawing group, at various positions of the phenothiazine ring was hypothesized to modulate the electronic properties of the molecule and, consequently, its interaction with biological targets.[3][4]

Key Synthetic Strategies

The synthesis of brominated phenothiazines has been approached through several routes, primarily involving the bromination of a pre-formed phenothiazine core or the cyclization of brominated precursors.

One common strategy involves the direct bromination of 10H-phenothiazine using a brominating agent such as N-bromosuccinimide (NBS).[5] This method allows for the introduction of a bromine atom at the 2-position of the phenothiazine ring system.[5]

Another approach involves the synthesis of more complex, functionalized brominated phenothiazines. For instance, 7-bromo-10-(2-decyltetradecyl)-10H-phenothiazine-3-carbaldehyde, a building block for functional dyes, has been synthesized via a two-step process involving Vilsmeier-Haack formylation followed by NBS bromination.[6]

Furthermore, novel phenothiazine analogues, such as 2-(3-bromo-4-hydroxyphenylamino)-1-(10H-phenothiazin-10-yl)ethanone, have been synthesized through the reaction of 10-chloroacetylphenothiazine with brominated aryl amines.

Biological Activity and Mechanism of Action

The primary mechanism of action for the antipsychotic effects of phenothiazine derivatives is the blockade of dopamine D2 receptors in the mesolimbic pathway of the brain.[7] This antagonism alleviates the "positive" symptoms of schizophrenia, such as hallucinations and delusions. The introduction of a bromine atom is expected to influence the binding affinity of the compound for the D2 receptor and other potential targets.

Dopamine D2 Receptor Signaling Pathway

Dopamine D2 receptors are G protein-coupled receptors (GPCRs) that couple to the Gi/o family of G proteins. Upon activation by dopamine, the Gi/o protein inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP). This, in turn, reduces the activity of Protein Kinase A (PKA). Phenothiazine derivatives, by acting as antagonists, block this cascade.

Quantitative Biological Data

| Compound Class | Biological Activity | Quantitative Data | Reference |

| Phenothiazine-based cyanoacrylamides | Anticancer | Reduced cell viability to 13.3% for SW1990 cells and 25.32% for AsPC1 cells. | [8] |

| Phenothiazine-aryl amine conjugates | Antioxidant | Exhibited concentration-dependent inhibition of human LDL oxidation. |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of brominated phenothiazines.

Synthesis of 2-Bromo-10H-phenothiazine

Objective: To synthesize the core 2-bromophenothiazine structure.

Materials:

-

10H-phenothiazine

-

N-bromosuccinimide (NBS)

-

Appropriate solvent (e.g., carbon tetrachloride)

-

Acidic or basic catalyst (optional)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Dissolve 10H-phenothiazine in a suitable solvent in a round-bottom flask.

-

Add N-bromosuccinimide (1.1 equivalents) to the solution.

-

Stir the reaction mixture at room temperature or with gentle heating for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a suitable reagent if necessary.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system to yield pure 2-bromo-10H-phenothiazine.

-

Characterize the final product using NMR and mass spectrometry.[5]

Dopamine D2 Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a brominated phenothiazine for the dopamine D2 receptor.

Materials:

-

Receptor Source: Membranes from cells stably expressing the human dopamine D2 receptor (e.g., CHO or HEK293 cells) or rat striatal tissue homogenates.

-

Radioligand: A high-affinity D2 receptor radioligand, such as [³H]spiperone.

-

Test Compound: Brominated phenothiazine at various concentrations.

-

Non-specific Binding Control: A high concentration of a known D2 antagonist (e.g., 10 µM haloperidol).

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine (PEI).

-

Scintillation cocktail and liquid scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize the cell pellets or tissue in ice-cold assay buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in fresh assay buffer. Determine the protein concentration.

-

Assay Setup: In a 96-well plate, add assay buffer, the radioligand (at a concentration close to its Kd), and either the test compound (at varying concentrations), buffer (for total binding), or the non-specific control.

-

Incubation: Add the membrane preparation to initiate the binding reaction and incubate for 60-120 minutes at room temperature.

-

Filtration: Terminate the reaction by rapid vacuum filtration through the pre-soaked glass fiber filters. Wash the filters several times with ice-cold wash buffer.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of the test compound and calculate the Ki using the Cheng-Prusoff equation.[9][10][11][12]

Conclusion and Future Directions

The exploration of brominated phenothiazines represents a fascinating chapter in the history of medicinal chemistry. While they have not yielded a clinically dominant antipsychotic, their study has been instrumental in delineating the structure-activity relationships of the broader phenothiazine class. The synthetic methodologies developed for their creation have expanded the toolkit of medicinal chemists, and the biological data, though limited, hints at their potential in other therapeutic areas such as oncology and as antioxidants.

Future research in this area could focus on synthesizing a more extensive library of brominated phenothiazine derivatives and conducting comprehensive in vitro and in vivo evaluations to fully characterize their pharmacological profiles. The continued investigation of these compounds may yet uncover novel therapeutic agents with unique properties, building on the rich legacy of the phenothiazine scaffold.

References

- 1. pubs.aip.org [pubs.aip.org]

- 2. Synthesis of some phenothiazine derivatives as potential affinity ligands for the central dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 5. Buy 2-Bromo-10H-phenothiazine | 66820-95-9 [smolecule.com]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. tandfonline.com [tandfonline.com]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. dda.creative-bioarray.com [dda.creative-bioarray.com]

An In-Depth Technical Guide to the Solubility and Stability of 3-Bromo-10H-phenothiazine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the solubility and stability of 3-Bromo-10H-phenothiazine in organic solvents. Due to the limited availability of specific quantitative data for this compound in public literature, this guide also serves as a practical manual, offering detailed experimental protocols for researchers to determine these critical physicochemical properties.

Introduction to this compound

This compound is a heterocyclic compound featuring a phenothiazine core structure with a bromine substituent. The phenothiazine scaffold is a key pharmacophore in many centrally acting drugs, and its derivatives are explored for a wide range of therapeutic applications. Understanding the solubility and stability of this compound in various organic solvents is fundamental for its application in drug discovery and development, including formulation, synthesis, and purification processes.

Solubility of this compound

Quantitative Solubility Data

A predicted aqueous solubility for this compound has been reported. This value is presented in the table below. It is important to note that this is a computational prediction and experimental verification is recommended.

| Solvent | Temperature (°C) | Predicted Solubility (g/L) | Molar Solubility (M) |

| Water | 25 | 1.2 x 10-3[1] | 7.73 x 10-7[1] |

Qualitative Solubility Profile and Predictive Analysis

Based on the general solubility characteristics of the parent compound, phenothiazine, and its other derivatives, a qualitative prediction of the solubility of this compound in common organic solvents can be inferred. The principle of "like dissolves like" suggests that the non-polar, aromatic nature of the phenothiazine core, combined with the polarizable bromine atom, will dictate its solubility profile.

The following table summarizes the known qualitative solubility of phenothiazine and some of its derivatives, which can guide solvent selection for this compound.

| Solvent | Compound | Qualitative Solubility |

| Non-Polar Solvents | ||

| Benzene | A phenothiazine derivative | Readily soluble[2] |

| Polar Aprotic Solvents | ||

| Acetone | Phenothiazine | Soluble[3] |

| A phenothiazine derivative | Poorly soluble[2] | |

| Chloroform | Phenothiazine | Insoluble[3][4] |

| A phenothiazine derivative | Readily soluble[2] | |

| Ethyl Acetate | A phenothiazine derivative | Poorly soluble[2] |

| Polar Protic Solvents | ||

| Ethanol | Phenothiazine | Soluble[3][4][5] |

| Ether | Phenothiazine | Soluble[3][4] |

| Propylene Glycol | Phenothiazine | Soluble[5][6] |

Stability of this compound

The chemical stability of an API in solution is crucial for ensuring its safety and efficacy. Phenothiazine and its derivatives are known to be susceptible to oxidation and photodegradation. While specific stability data for this compound is scarce, this section outlines the potential degradation pathways and provides protocols for assessing its stability.

Phenothiazines can be oxidized at the sulfur atom to form sulfoxides and sulfones, and are also prone to the formation of radical cations, which can lead to colored degradation products, particularly upon exposure to light.[7]

Experimental Protocols

This section provides detailed methodologies for the experimental determination of the solubility and stability of this compound.

Determination of Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[8][9]

Methodology:

-

Preparation of Saturated Solution: Add an excess amount of solid this compound to a series of vials containing the organic solvent of interest. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[10][11]

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand at the same constant temperature for at least 24 hours to allow the undissolved solid to sediment. Alternatively, centrifugation at the controlled temperature can be used to separate the solid and liquid phases.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant. To avoid aspirating any solid particles, it is advisable to use a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE).

-

Quantification: Analyze the concentration of this compound in the collected supernatant using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

References

- 1. Page loading... [wap.guidechem.com]

- 2. Antioxidant Properties of New Phenothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phenothiazine, 98+% | Fisher Scientific [fishersci.ca]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. [PDF] Solubility of Phenothiazine in Water, Ethanol, and Propylene Glycol at (298.2 to 338.2) K and Their Binary and Ternary Mixtures at 298.2 K | Semantic Scholar [semanticscholar.org]

- 6. mdpi.com [mdpi.com]

- 7. ir.govtsciencecollegedurg.ac.in [ir.govtsciencecollegedurg.ac.in]

- 8. enamine.net [enamine.net]

- 9. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 10. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 11. downloads.regulations.gov [downloads.regulations.gov]

Methodological & Application

3-Bromo-10H-phenothiazine: A Versatile Intermediate for Novel Pharmaceutical Compounds

For Immediate Release

[City, State] – [Date] – 3-Bromo-10H-phenothiazine has emerged as a critical starting material in the synthesis of a diverse range of pharmaceutical compounds, offering a versatile scaffold for the development of novel therapeutics. Its unique chemical structure allows for strategic modifications, leading to the creation of derivatives with significant potential in treating various diseases, most notably cancer. These application notes provide an overview of its utility, detailed experimental protocols for key synthetic transformations, and insights into the biological activities of the resulting compounds.

Introduction

Phenothiazines are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including antipsychotic, antihistaminic, and antiemetic properties. The introduction of a bromine atom at the 3-position of the phenothiazine core in this compound provides a reactive handle for further chemical modifications. This allows for the synthesis of novel derivatives with tailored pharmacological profiles.[1] Recent research has increasingly focused on leveraging this intermediate for the development of potent anticancer agents.[2][3]

Synthetic Applications

The bromine substituent at the 3-position of this compound is amenable to various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions enable the introduction of a wide array of aryl, heteroaryl, and amino moieties, respectively, leading to the generation of extensive compound libraries for drug discovery.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling reaction is a powerful method for forming carbon-carbon bonds between this compound and various boronic acids or esters. This reaction is instrumental in synthesizing 3-aryl-10H-phenothiazine derivatives, which have shown promising anticancer activities.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound with Arylboronic Acids

This protocol outlines a typical procedure for the synthesis of 3-aryl-10H-phenothiazine derivatives.

Materials:

-

This compound

-

Arylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Water

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and purification apparatus

Procedure:

-

In a round-bottom flask, combine this compound (1.0 mmol), the respective arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and triphenylphosphine (0.08 mmol).

-

Add palladium(II) acetate (0.02 mmol) to the flask.

-

Add a mixture of toluene (10 mL) and water (2 mL) to the reaction mixture.

-

Heat the mixture to reflux (approximately 110 °C) and stir for 12-24 hours under an inert atmosphere (e.g., nitrogen or argon).

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and extract the product with ethyl acetate (3 x 20 mL).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

-

Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).

Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound with Amines

This protocol describes a general method for the synthesis of 3-amino-10H-phenothiazine derivatives.

Materials:

-

This compound

-

Amine

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous toluene

-

Standard laboratory glassware and purification apparatus

Procedure:

-

To a Schlenk tube, add this compound (1.0 mmol), the desired amine (1.2 mmol), sodium tert-butoxide (1.4 mmol), and XPhos (0.04 mmol).

-

Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

-

Add tris(dibenzylideneacetone)dipalladium(0) (0.02 mmol) and anhydrous toluene (5 mL).

-

Heat the reaction mixture to 100-110 °C and stir for 12-24 hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

-

Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by flash column chromatography on silica gel to afford the desired 3-amino-10H-phenothiazine derivative.

-

Characterize the final product using spectroscopic techniques.

Data Presentation

The following tables summarize the quantitative data for representative compounds synthesized from this compound.

| Compound | Structure | Synthetic Method | Yield (%) | Spectroscopic Data | Reference |

| 3-Phenyl-10H-phenothiazine | 3-Aryl-10H-phenothiazine | Suzuki-Miyaura Coupling | 85 | ¹H NMR, ¹³C NMR, MS | Fictional Example |

| 3-(4-Methoxyphenyl)-10H-phenothiazine | 3-Aryl-10H-phenothiazine | Suzuki-Miyaura Coupling | 82 | ¹H NMR, ¹³C NMR, MS | Fictional Example |

| 3-(Piperidin-1-yl)-10H-phenothiazine | 3-Amino-10H-phenothiazine | Buchwald-Hartwig Amination | 75 | ¹H NMR, ¹³C NMR, MS | Fictional Example |

| 3-(Morpholin-4-yl)-10H-phenothiazine | 3-Amino-10H-phenothiazine | Buchwald-Hartwig Amination | 78 | ¹H NMR, ¹³C NMR, MS | Fictional Example |

Note: The data in this table is illustrative and based on typical outcomes for these reaction types. Actual results may vary.

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 3-Aryl-phenothiazine Derivative A | MCF-7 (Breast) | 5.2 | Fictional Example |

| 3-Aryl-phenothiazine Derivative B | A549 (Lung) | 7.8 | Fictional Example |

| 3-Amino-phenothiazine Derivative C | HCT116 (Colon) | 10.5 | Fictional Example |

| 3-Amino-phenothiazine Derivative D | PC-3 (Prostate) | 8.1 | Fictional Example |

Note: The IC₅₀ values are representative of the potential anticancer activity of these compound classes.

Mandatory Visualizations

Experimental Workflow for Synthesis of 3-Substituted Phenothiazine Derivatives

Caption: Synthetic routes to 3-aryl and 3-amino-10H-phenothiazine derivatives.

Putative Signaling Pathway for Anticancer Activity of 3-Substituted Phenothiazine Derivativesdot

References

Applications of 3-Bromo-10H-phenothiazine in Materials Science: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-10H-phenothiazine is a versatile heterocyclic compound that has garnered significant attention in materials science due to its unique electronic and photophysical properties. Its electron-rich sulfur and nitrogen atoms, combined with the bromine atom's susceptibility to further functionalization, make it an excellent building block for a variety of organic electronic materials.[1] This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in the fabrication of organic light-emitting diodes (OLEDs) and organic solar cells (OSCs).

Key Properties and Applications

The non-planar butterfly conformation of the phenothiazine core effectively suppresses intermolecular aggregation, which is beneficial for maintaining high emission efficiency in the solid state.[2] Derivatives of this compound are widely utilized as:

-

Hole-Transporting Materials (HTMs) in OLEDs and perovskite solar cells, owing to their excellent hole mobility.

-

Electron Donors in the active layer of organic solar cells.

-

Building blocks for fluorescent sensors capable of detecting aromatic heterocycles.[3]

-

Intermediates in the synthesis of complex organic molecules for pharmaceuticals and specialty chemicals.[1]

Application 1: Organic Light-Emitting Diodes (OLEDs)

Phenothiazine derivatives are excellent candidates for the emissive and hole-transporting layers in OLEDs. Their ability to form stable radical cations and their tunable electronic properties allow for the development of efficient and stable devices.

Quantitative Data for OLED Performance

| Derivative | Role | Max. Brightness (cd/m²) | Power Efficiency (lm/W) | Emission Color | Reference |

| PY-PH | Emissive Layer | 2116 | 0.45 | Green | [4] |

| 1-PNA-BPBPOX | Hole Injection Layer | - | 2.8 | - | [5] |

| PQP Polymer | Emissive Layer | ~60 | - | Red-Infrared | [6] |

| PQM Polymer | Emissive Layer | 150 | - | Orange | [6] |

Experimental Protocol: Fabrication of a Solution-Processed OLED

This protocol describes a general procedure for fabricating a solution-processed OLED using a phenothiazine-based emissive layer.

Materials:

-

Indium Tin Oxide (ITO)-coated glass substrates

-

PEDOT:PSS (Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate) solution

-

Phenothiazine-based emissive material (e.g., a derivative of this compound) dissolved in a suitable organic solvent (e.g., toluene, chloroform)

-

Electron-Transport Layer (ETL) material (e.g., TPBi - 1,3,5-Tris(N-phenyl-2-benzimidazolyl)benzene)

-

LiF (Lithium Fluoride)

-

Al (Aluminum)

-

Cleaning solvents: Acetone, Ethanol, Deionized water

Equipment:

-

Ultrasonic bath

-

Spin coater

-

Thermal evaporator

-

Glovebox with an inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

-

Substrate Cleaning:

-

Sequentially sonicate the ITO-coated glass substrates in deionized water, acetone, and ethanol for 15 minutes each.

-

Dry the substrates with a stream of nitrogen gas.

-

Treat the substrates with UV-ozone for 10 minutes to improve the work function of the ITO.

-

-

Hole-Injection Layer (HIL) Deposition:

-

Spin-coat a thin layer of PEDOT:PSS onto the cleaned ITO substrate at 3000 rpm for 60 seconds.

-

Anneal the substrate at 120°C for 15 minutes in a vacuum or inert atmosphere.

-

-

Emissive Layer (EML) Deposition:

-

Inside a glovebox, spin-coat the phenothiazine-based emissive material solution onto the PEDOT:PSS layer. The spin speed and time will need to be optimized depending on the desired thickness and material viscosity.

-

Anneal the substrate at a temperature appropriate for the specific emissive material to remove residual solvent.

-

-

Electron-Transport Layer (ETL) and Cathode Deposition:

-

Transfer the substrate to a thermal evaporator.

-

Deposit the ETL material (e.g., TPBi) to a thickness of approximately 30-40 nm.

-

Deposit a thin layer of LiF (approx. 1 nm) as an electron injection layer.

-

Deposit the Al cathode (approx. 100 nm).

-

-

Encapsulation:

-

Encapsulate the device using a UV-curable epoxy and a glass slide to protect it from oxygen and moisture.

-

Experimental Workflow for OLED Fabrication

Caption: Workflow for fabricating a solution-processed OLED.

Application 2: Organic Solar Cells (OSCs)

Derivatives of this compound are effective electron-donor materials in the active layer of bulk heterojunction (BHJ) organic solar cells. Their tunable HOMO/LUMO energy levels are crucial for achieving efficient charge separation and transport.

Quantitative Data for OSC Performance

| Phenothiazine Derivative | Acceptor Material | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF | Reference |

| NSPt-C6 | - (DSSC) | 6.22 | 0.69 | 14.42 | 0.63 | [7][8] |

| APS | - | 3.56 | - | - | - | [9][10] |

| AZO-I | Perovskite | 12.6 | 1.00 | 20.1 | 0.66 | [11] |

| AZO-II | Perovskite | 14.0 | 0.95 | 21.6 | 0.71 | [11] |

Experimental Protocol: Fabrication of a Bulk Heterojunction OSC

This protocol outlines the fabrication of a conventional bulk heterojunction organic solar cell.

Materials:

-

Indium Tin Oxide (ITO)-coated glass substrates

-

Zinc Oxide (ZnO) nanoparticle solution (for electron transport layer)

-

Photoactive layer solution: A blend of a phenothiazine-based donor and a fullerene or non-fullerene acceptor (e.g., PCBM, ITIC) in a solvent like chlorobenzene or dichlorobenzene.

-

Molybdenum oxide (MoO₃) (for hole transport layer)

-

Silver (Ag) or Aluminum (Al) (for top electrode)

-

Cleaning solvents: Acetone, Ethanol, Deionized water

Equipment:

-

Ultrasonic bath

-

Spin coater

-

Hot plate

-

Thermal evaporator

-

Glovebox with an inert atmosphere

Procedure:

-

Substrate Cleaning:

-

Follow the same cleaning procedure as for OLED fabrication.

-

-

Electron-Transport Layer (ETL) Deposition:

-

Spin-coat the ZnO nanoparticle solution onto the ITO substrate.

-

Anneal at a temperature suitable for forming a uniform ZnO layer (e.g., 200°C for 10 minutes).

-

-

Active Layer Deposition:

-

Inside a glovebox, spin-coat the photoactive blend solution onto the ZnO layer. The thickness of this layer is critical and is typically around 100 nm.

-

Anneal the film to optimize the morphology of the bulk heterojunction. The annealing temperature and time are dependent on the specific donor-acceptor blend.

-

-

Hole-Transport Layer (HTL) and Top Electrode Deposition:

-

Transfer the substrate to a thermal evaporator.

-

Deposit a thin layer of MoO₃ (approx. 5-10 nm) as the HTL.

-

Deposit the top metal electrode (e.g., Ag or Al, approx. 100 nm).

-

-

Device Characterization:

-

Measure the current-voltage (J-V) characteristics of the device under simulated solar illumination (e.g., AM 1.5G, 100 mW/cm²).

-

Charge Transport Pathway in a BHJ Solar Cell

Caption: Charge generation and transport in a BHJ solar cell.

Protocol: Synthesis of this compound

This protocol is a representative synthesis of this compound.

Materials:

-

10H-phenothiazine

-

N-Bromosuccinimide (NBS)

-

Anhydrous Tetrahydrofuran (THF)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium sulfite solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

n-Hexane

-

Ethyl acetate

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Ice-water bath

-

Separatory funnel

-

Rotary evaporator

-

Chromatography column

Procedure:

-

Reaction Setup:

-

In a 250 mL round-bottom flask, dissolve 10H-phenothiazine (e.g., 7.97 g, 40.0 mmol) in anhydrous THF (60 mL) under a nitrogen atmosphere.

-

Cool the solution to 0°C using an ice-water bath.

-

-

Bromination:

-

Slowly add N-bromosuccinimide (7.12 g, 40.0 mmol) to the cooled solution in portions.

-

Allow the reaction mixture to stir and gradually warm to room temperature over 16 hours.

-

-

Workup:

-

Quench the reaction by adding a saturated aqueous sodium sulfite solution (150 mL).

-

Extract the aqueous phase with dichloromethane (3 x 100 mL).

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter the solution and concentrate it under reduced pressure using a rotary evaporator.

-

-

Purification:

-

Purify the crude product by silica gel column chromatography using a mixture of n-hexane and ethyl acetate (e.g., 20:1) as the eluent.

-

Collect the fractions containing the product and evaporate the solvent to yield this compound as a solid.

-

Synthesis Workflow Diagram

Caption: Synthesis of this compound workflow.